molecular formula C24H24N2O3S B2907229 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide CAS No. 941906-38-3

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide

Cat. No.: B2907229
CAS No.: 941906-38-3
M. Wt: 420.53
InChI Key: UAUNGOXCJOMABL-UHFFFAOYSA-N
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Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide is an organic compound with potential applications in various fields of research and industry. This compound is known for its unique structure, which includes a quinoline core, a benzyl group, and a sulfonamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the benzyl group: The quinoline core can be benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the sulfonamide moiety: The benzylated quinoline can then be reacted with a sulfonyl chloride derivative in the presence of a base to form the sulfonamide group.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or alternative solvents.

Chemical Reactions Analysis

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline core to tetrahydroquinoline derivatives.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different sulfonamide derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, hydrogen gas with metal catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and substituted sulfonamides.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s sulfonamide moiety is known for its potential as a pharmacophore in drug design, making it a candidate for the development of new therapeutic agents.

    Industry: It can be used as a building block in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. The sulfonamide group can inhibit enzymes such as carbonic anhydrase, leading to various biological effects. Additionally, the benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-phenylethane-1-sulfonamide can be compared with other similar compounds, such as:

    N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4-dimethylbenzamide: This compound has a similar quinoline core and benzyl group but differs in the substituents on the benzamide moiety.

    N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxybenzenesulfonamide: This compound has a methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity.

    N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide: This compound has an ethoxy group on the benzene ring, which can also affect its properties.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c27-24-14-11-21-17-22(25-30(28,29)16-15-19-7-3-1-4-8-19)12-13-23(21)26(24)18-20-9-5-2-6-10-20/h1-10,12-13,17,25H,11,14-16,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUNGOXCJOMABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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